3-(5-Chloro-2-furyl)acrylic acid
Description
3-(5-Chloro-2-furyl)acrylic acid is a furan-based acrylic acid derivative characterized by a chlorine substituent at the 5-position of the furan ring and an acrylic acid group at the 2-position.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(5-chlorofuran-2-yl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1-4H,(H,9,10)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLDLKQBAJBUGU-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(OC(=C1)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The chlorine substituent and acrylic acid group define the core structure of 3-(5-Chloro-2-furyl)acrylic acid. Key comparisons with similar compounds are summarized below:
Key Observations:
- Electron-Withdrawing Effects: Nitro groups (e.g., in 3-(5-Nitro-2-furyl)acrylic acid) increase mutagenic potency in Salmonella typhimurium due to enhanced electrophilicity and DNA adduct formation . Chlorine substituents, while less electron-withdrawing, improve stability and lipophilicity, influencing membrane permeability .
- Lipophilicity: Dichlorophenyl derivatives (e.g., C₁₃H₈Cl₂O₃) exhibit higher logP values than mono-chloro analogs, correlating with increased bioactivity in hydrophobic environments .
- Stereochemistry: The (E)-isomer of 3-(5-(3-chlorophenyl)furan-2-yl)acrylic acid demonstrates distinct binding properties compared to (Z)-isomers, highlighting the role of spatial configuration in biological interactions .
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